molecular formula C12H14F3N3O3 B4898444 Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid

Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B4898444
M. Wt: 305.25 g/mol
InChI Key: OTKVJTCHKFHMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid is a compound with the molecular formula C10H13N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(pyridin-3-yl)methanone typically involves the reaction of piperazine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Piperazin-1-yl(pyridin-3-yl)methanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .

Scientific Research Applications

Piperazin-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazin-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it acts on neurotransmitter receptors in the brain, modulating their activity. The compound’s structure allows it to bind to these receptors, influencing the signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl(pyridin-3-yl)methanone stands out due to its unique combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

piperazin-1-yl(pyridin-3-yl)methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.C2HF3O2/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;3-2(4,5)1(6)7/h1-3,8,11H,4-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKVJTCHKFHMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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